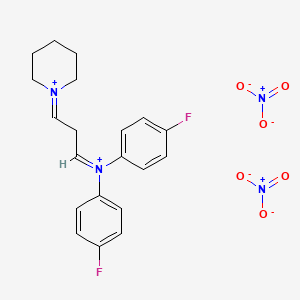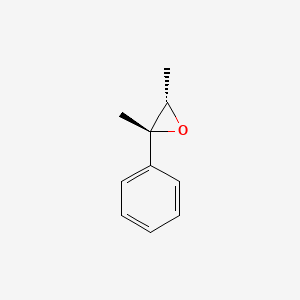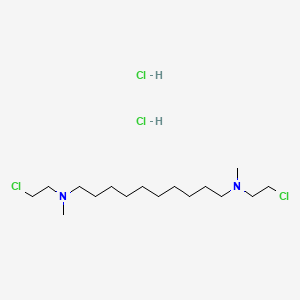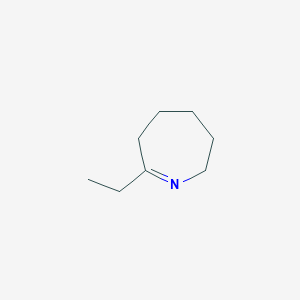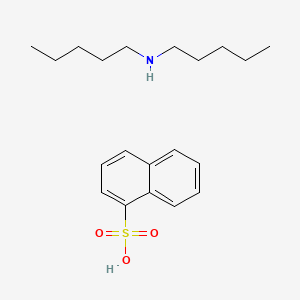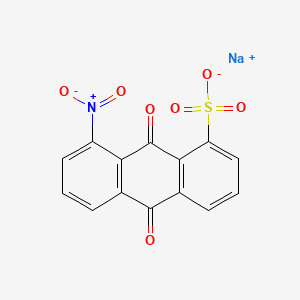
Sodium 9,10-dihydro-8-nitro-9,10-dioxoanthracenesulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 9,10-dihydro-8-nitro-9,10-dioxoanthracenesulphonate is a chemical compound with a complex structure, characterized by the presence of nitro, sulfonate, and anthracene groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium 9,10-dihydro-8-nitro-9,10-dioxoanthracenesulphonate typically involves the nitration of anthracene derivatives followed by sulfonation. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained. For instance, nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while sulfonation may involve the use of fuming sulfuric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes. These processes are typically carried out in specialized reactors designed to handle the exothermic nature of the reactions and to ensure the safety and efficiency of the production .
化学反応の分析
Types of Reactions
Sodium 9,10-dihydro-8-nitro-9,10-dioxoanthracenesulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield different anthraquinone derivatives, while reduction can produce aminoanthracene derivatives .
科学的研究の応用
Sodium 9,10-dihydro-8-nitro-9,10-dioxoanthracenesulphonate has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which sodium 9,10-dihydro-8-nitro-9,10-dioxoanthracenesulphonate exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with cellular enzymes and proteins, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- Sodium 8-nitro-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate
- Disodium 9,10-dihydro-9,10-dioxoanthracene-1,8-disulphonate
Uniqueness
Sodium 9,10-dihydro-8-nitro-9,10-dioxoanthracenesulphonate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
特性
CAS番号 |
60274-90-0 |
|---|---|
分子式 |
C14H6NNaO7S |
分子量 |
355.26 g/mol |
IUPAC名 |
sodium;8-nitro-9,10-dioxoanthracene-1-sulfonate |
InChI |
InChI=1S/C14H7NO7S.Na/c16-13-7-3-1-5-9(15(18)19)11(7)14(17)12-8(13)4-2-6-10(12)23(20,21)22;/h1-6H,(H,20,21,22);/q;+1/p-1 |
InChIキー |
HPGPAWSZFXHFHT-UHFFFAOYSA-M |
正規SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C=CC=C3S(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


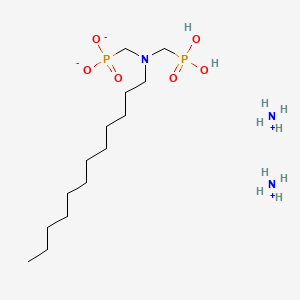
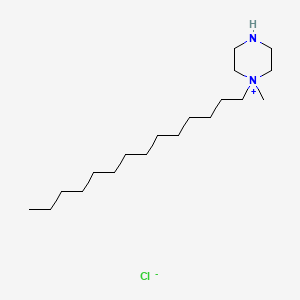
![2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12686355.png)
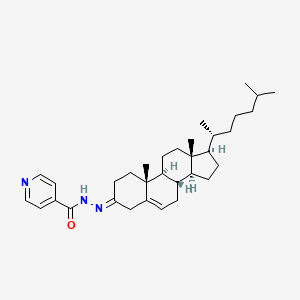
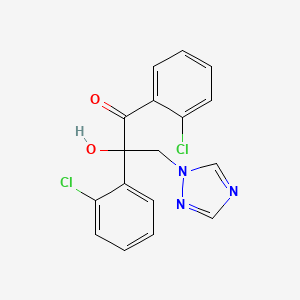
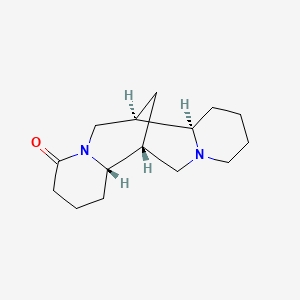
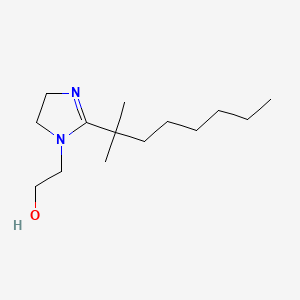
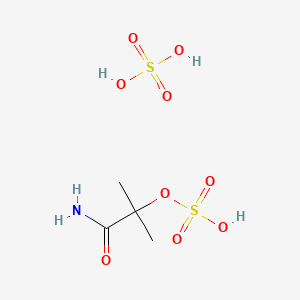
![2-[Bis(2-hydroxyethyl)amino]ethanol;phenol](/img/structure/B12686375.png)
